molecular formula C22H29N3O2 B5547852 2-methyl-4-(3-{[4-(6-methyl-2-pyridinyl)-1-piperazinyl]carbonyl}phenyl)-2-butanol

2-methyl-4-(3-{[4-(6-methyl-2-pyridinyl)-1-piperazinyl]carbonyl}phenyl)-2-butanol

Cat. No. B5547852
M. Wt: 367.5 g/mol
InChI Key: YUMUBSLVFXIAHG-UHFFFAOYSA-N
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Description

The compound falls within the class of nitrogenous compounds and piperazine derivatives, which have been explored for their diverse chemical and pharmacological properties.

Synthesis Analysis

  • Researchers have described the synthesis of related piperazine compounds, focusing on methods to enhance their chemical and pharmacological efficacy. For instance, the synthesis of N-[4-phenyl(2-pyrimidinyl)-1-piperazinyl]alkyl (hydroxyalkyl)-3,4-pyridinedicarboximides has been documented (Śladowska et al., 1996).

Molecular Structure Analysis

  • Advanced techniques like crystal structure analysis, DFT study, and vibrational analysis have been applied to similar compounds. For example, the structure of 2-{4-[(tert-butoxy-carbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid was studied using these methods (Ban et al., 2023).

Chemical Reactions and Properties

  • Research on related compounds includes studies on the reactions with CO and ethylene, demonstrating innovative carbonylation at a C−H bond in the piperazine ring (Ishii et al., 1997).

Physical Properties Analysis

  • The physical properties of similar compounds, such as crystal structures and hydrogen bonding patterns, have been a subject of research. For instance, studies on the molecular and crystal structures of 1-methyl-2-Oxo-3-acetoxy-4-hydroxy-4-(Phenyl)piperidine and related compounds provide insights into their conformational properties (Kuleshova & Khrustalev, 2000).

Chemical Properties Analysis

  • Chemical properties like stability, reactivity, and decomposition have been studied, particularly using techniques like HPLC and TLC. Such studies provide a comprehensive understanding of the compound's behavior under various conditions (Muszalska et al., 2005).

Scientific Research Applications

Synthesis and Medicinal Chemistry

Compounds with structures similar to 2-methyl-4-(3-{[4-(6-methyl-2-pyridinyl)-1-piperazinyl]carbonyl}phenyl)-2-butanol have been synthesized and evaluated for their biological activities. For instance, the synthesis and structure-activity relationships of 1-acyl-4-((2-methyl-3-pyridyl)cyanomethyl)piperazines as PAF antagonists were explored, showing significant oral activity in in vitro and in vivo tests (E. Carceller et al., 1993). This indicates the potential of such compounds in developing new pharmacologically active agents.

Analytical Methodology

Analytical techniques such as HPLC and TLC have been developed for the determination or purity evaluation of compounds with similar structures, demonstrating the importance of analytical chemistry in ensuring the quality and purity of chemical compounds for research and development (I. Muszalska et al., 2005).

Antitumor Activity

The synthesis and evaluation of pyrimidinyl pyrazole derivatives, including those with piperazinyl groups, have shown significant cytotoxicity against several tumor cell lines, suggesting their potential in cancer therapy (H. Naito et al., 2005).

Carbon Dioxide Capture

Research on aqueous piperazine solutions for carbon dioxide capture highlights the environmental applications of compounds with piperazine structures, demonstrating their efficiency in absorbing CO2 and potential for reducing greenhouse gas emissions (S. Freeman et al., 2010).

Drug Delivery Systems

The encapsulation of lipophilic pyrenyl derivatives in water-soluble metalla-cages, including those with piperazine functionalities, indicates the role of complex chemical structures in developing novel drug delivery systems that enhance the solubility and therapeutic efficacy of hydrophobic drugs (J. Mattsson et al., 2010).

properties

IUPAC Name

[3-(3-hydroxy-3-methylbutyl)phenyl]-[4-(6-methylpyridin-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O2/c1-17-6-4-9-20(23-17)24-12-14-25(15-13-24)21(26)19-8-5-7-18(16-19)10-11-22(2,3)27/h4-9,16,27H,10-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUMUBSLVFXIAHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)N2CCN(CC2)C(=O)C3=CC=CC(=C3)CCC(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-(3-{[4-(6-methyl-2-pyridinyl)-1-piperazinyl]carbonyl}phenyl)-2-butanol

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